

# CP-66713 molecular weight and formula.

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Compound of Interest		
Compound Name:	CP-66713	
Cat. No.:	B130919	Get Quote

# **In-depth Technical Guide: CP-66713**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the compound **CP-66713**.

### **Core Molecular Data**

**CP-66713** is a potent and selective antagonist of the A2A adenosine receptor. The following table summarizes its key molecular information.

Property	Value	Source
Compound Name	CP-66713	-
Alternate Name	4-amino-8-chloro-1-phenyl[1] [2][3]triazolo[4,3-a]quinoxaline	[4]
Mesylate Salt Name	8-Chloro-1-phenyl- [1]triazolo[4,3-a]quinoxalin-4- amine Monomethanesulfonate	-
Molecular Formula	C <sub>16</sub> H <sub>14</sub> ClN <sub>5</sub> O <sub>3</sub> S (Mesylate Salt)	-
Molecular Weight	391.83 g/mol (Mesylate Salt)	-
CAS Number	91896-58-1 (Mesylate Salt)	-
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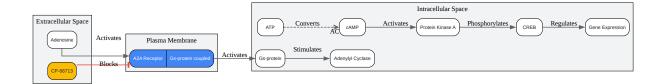
### **Mechanism of Action**

**CP-66713** functions as a selective antagonist at the A2A adenosine receptor. Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that are linked to Gs proteins. Upon activation by endogenous adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression.

By acting as an antagonist, **CP-66713** blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade and preventing the downstream cellular effects of A2A receptor activation. This antagonism has been shown to reduce immobility in the Porsolt's behavioral despair model in rats, suggesting potential as a rapid-onset antidepressant agent. **CP-66713** is a potent A2 ligand with an IC50 of 21 nM at the A2 receptor and exhibits a 13-fold selectivity for this receptor over the A1 receptor.

# **Signaling Pathway**

The following diagram illustrates the canonical signaling pathway of the A2A adenosine receptor and the inhibitory action of **CP-66713**.



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Caption: A2A Adenosine Receptor Signaling and **CP-66713** Inhibition.



### **Experimental Protocols**

Detailed methodologies for key experiments relevant to the characterization of **CP-66713** are provided below.

# Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is adapted from standard procedures for GPCR radioligand binding assays.

Objective: To determine the binding affinity (Ki) of CP-66713 for the A2A adenosine receptor.

#### Materials:

- Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]CGS 21680 or [3H]ZM241385.
- Non-specific binding control: A high concentration of a non-labeled A2A receptor ligand (e.g., NECA).
- CP-66713 at various concentrations.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- GF/C glass fiber filters, presoaked in 0.3-0.5% polyethyleneimine (PEI).
- · 96-well plates.
- Scintillation fluid.
- · Scintillation counter.
- FilterMate Harvester or similar vacuum filtration apparatus.

#### Procedure:



- Plate Setup: In a 96-well plate, add assay buffer to all wells.
- Compound Addition: Add serial dilutions of CP-66713 to the appropriate wells. For total binding wells, add buffer or vehicle. For non-specific binding wells, add a saturating concentration of the non-labeled ligand.
- Radioligand Addition: Add the radioligand at a concentration near its Kd to all wells.
- Membrane Addition: Add the A2A receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250  $\mu$ L.
- Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.
- Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filters using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of CP-66713 and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

### **cAMP Functional Assay**

This protocol outlines a method to assess the functional antagonism of **CP-66713** at the A2A receptor.

Objective: To measure the ability of **CP-66713** to inhibit agonist-induced cAMP production in cells expressing the A2A adenosine receptor.

Materials:



- HEK293 cells stably expressing the human A2A adenosine receptor.
- Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).
- Poly-D-Lysine (PDL) coated 96-well plates.
- A2A receptor agonist (e.g., NECA).
- CP-66713 at various concentrations.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
- Stimulation Buffer (e.g., HBSS or DMEM with 50 mM HEPES, pH 7.4).
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Plate reader compatible with the chosen cAMP assay kit.

#### Procedure:

- Cell Plating: Plate the A2A receptor-expressing HEK293 cells in PDL-coated 96-well plates at a density of approximately 10,000 cells per well and incubate overnight.
- Cell Washing: The next day, carefully remove the culture medium and wash the cells twice with PBS.
- Antagonist Incubation: Add stimulation buffer containing various concentrations of CP-66713 to the appropriate wells.
- Agonist Stimulation: Add the A2A receptor agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. The stimulation buffer should also contain a PDE inhibitor.
- Incubation: Incubate the plate at room temperature for 30 minutes.
- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels
  according to the manufacturer's protocol for the specific cAMP assay kit being used.



Data Analysis: Plot the cAMP levels as a function of the log concentration of CP-66713. Fit
the data using a non-linear regression model to determine the IC50 of CP-66713 for the
inhibition of agonist-stimulated cAMP production.

### Porsolt's Behavioral Despair (Forced Swim) Test in Rats

This protocol is a classical preclinical model to screen for potential antidepressant activity.

Objective: To evaluate the effect of **CP-66713** on depression-like behavior in rats.

#### Apparatus:

- A transparent cylinder (e.g., 40 cm high, 20 cm in diameter).
- Water maintained at 23-25°C, with a depth of 15-30 cm.

#### Procedure:

- Pre-test Session (Day 1):
  - Place each rat individually into the cylinder filled with water for a 15-minute session.
  - After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This
    session is for habituation and to induce a stable level of immobility.
- Test Session (Day 2):
  - Administer CP-66713 or the vehicle control to the rats at a predetermined time before the test session (e.g., 30-60 minutes).
  - Place each rat back into the swim cylinder for a 5-6 minute test session.
  - Record the entire session on video for later scoring.
- Scoring:
  - An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test session.

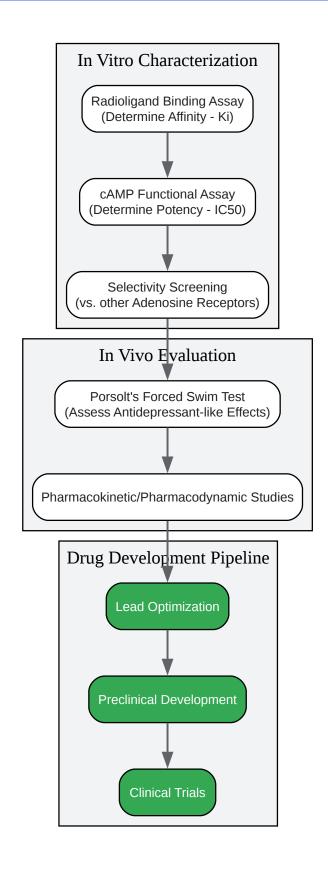


- Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
- Data Analysis:
  - Compare the duration of immobility between the CP-66713-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time by CP-66713 is indicative of an antidepressant-like effect.

# **Experimental Workflow Visualization**

The following diagram outlines the general workflow for characterizing a novel A2A receptor antagonist like **CP-66713**.





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Caption: Workflow for A2A Antagonist Characterization.



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